Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Overview
Description
Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antileishmanial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C13H12N2O3
- Molecular Weight : 244.25 g/mol
- Structure : The compound features a naphthyridine core which is known for its diverse pharmacological activities.
Antileishmanial Activity
Recent studies have highlighted the antileishmanial potential of this compound. In vitro assays and in vivo models have been utilized to assess its efficacy against Leishmania species.
In Vitro Studies
In vitro studies demonstrated that this compound exhibits notable activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The structure-activity relationship (SAR) studies indicated that modifications on the naphthyridine core significantly influence the biological activity. For instance, compounds with hydroxyl substitutions showed enhanced potency compared to their methoxy counterparts .
In Vivo Efficacy
In vivo efficacy was evaluated using murine models of visceral leishmaniasis. Mice treated with this compound showed a reduction in parasite load in liver tissues. Specifically, a dosing regimen of 50 mg/kg administered intraperitoneally resulted in a significant decrease in parasite burden, although it fell short of the >70% reduction threshold established for lead optimization .
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly its effects on various cancer cell lines.
Cell Line Studies
Research has shown that this compound exhibits selective cytotoxicity towards tumorigenic cell lines such as HL-60 (human promyelocytic leukemia), Hep3B (hepatocellular carcinoma), and NCI-H460 (non-small cell lung cancer). The mechanism of action appears to involve disruption of microtubule dynamics leading to cell cycle arrest and apoptosis in sensitive cells .
Data Table: Biological Activity Summary
Activity Type | Cell Line/Model | IC50/Effect | Notes |
---|---|---|---|
Antileishmanial | Leishmania donovani | 50 mg/kg (in vivo) | Significant reduction in parasite load |
Anticancer | HL-60 | IC50 not specified | Induces apoptosis via microtubule disruption |
Anticancer | Hep3B | IC50 not specified | Selective cytotoxicity observed |
Anticancer | NCI-H460 | IC50 not specified | Apoptotic effects noted |
Case Studies
- Visceral Leishmaniasis Model : A study involving intraperitoneal administration of this compound demonstrated promising results in reducing parasitic load in infected mice. The study concluded that further optimization could enhance its efficacy against Leishmania species .
- Cancer Cell Line Assays : In a comparative study of various naphthyridine derivatives, this compound was identified as one of the most potent compounds against Hep3B cells, showcasing its potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)7-12(16)11-4-3-9-8-14-6-5-10(9)15-11/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOPVBBKKBPEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC2=C(C=C1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721766 | |
Record name | Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338760-66-0 | |
Record name | Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.